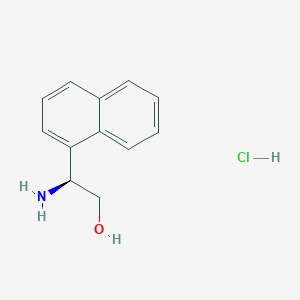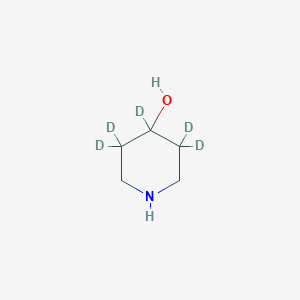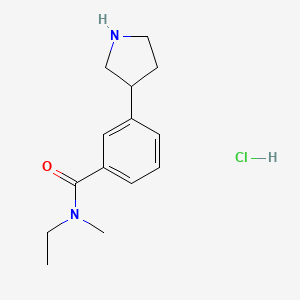
(2S)-2-amino-2-naphthylethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-2-amino-2-naphthylethan-1-ol, also known as ANE, is a chiral compound that has gained significant attention in the field of medicinal chemistry. ANE has a unique molecular structure that makes it a promising candidate for various applications, including drug discovery and development.
Scientific Research Applications
Chiral Discrimination
The diastereomeric resolution of 2-arylalkanoic acids with enantiopure aminoindanols, closely related to "(2S)-2-amino-2-naphthylethan-1-ol," demonstrates their utility in chiral discrimination. The studies found that the relative configuration and the position of the hydrogen-bonding groups in resolving agents significantly affect the structure of the less-soluble salts, indicating their potential in enantioseparation processes (Kinbara et al., 2003).
Molecular Synthesis and Complex Formation
Research on Schiff base ligands derived from unsymmetrical tripodal amines, including compounds similar to "this compound," highlighted their role in forming Cu(II) complexes. The study suggests the arm length and intermolecular interactions are crucial in the formation of these complexes, with implications for coordination chemistry and potential applications in catalysis and materials science (Keypour et al., 2015).
Structural and Spectroscopic Analysis
Spectroscopic and computational studies of derivatives, including 1-(pyridin-2-yl amino)methyl naphthalene-2-ol, a compound structurally related to "this compound," have provided insights into their molecular structure, stability, and interactions. These findings contribute to the understanding of molecular properties and the development of materials with specific characteristics (Rajamani et al., 2019).
Application in Materials Science
The synthesis and application of enantiopure trans-1-aminobenz[f]indan-2-ol, a compound related to "this compound," for enantioseparation of racemic 2-arylalkanoic acids, reveal the significance of the naphthylene group in stabilizing crystal structures through CH/pi interactions. This research offers insights into the design of materials and molecules for specific optical and structural applications (Kobayashi et al., 2005).
Properties
IUPAC Name |
(2S)-2-amino-2-naphthalen-1-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJHQOMBLOZMEG-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H](CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3/'-De(diMethylaMino)-3/'-[[(2-Methoxyethoxy)Methyl]diMethylaMMonio]erythroMycin 9-OxiMe Chloride](/img/structure/B1149109.png)


![(S)-2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1149126.png)
